3-(4-methoxybenzoyl)-7-methyl-1,8-naphthyridin-4(1H)-one
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Overview
Description
3-(4-Methoxybenzoyl)-7-methyl-1,8-naphthyridin-4(1H)-one is a synthetic organic compound characterized by its unique structure, which includes a methoxybenzoyl group and a naphthyridinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxybenzoyl)-7-methyl-1,8-naphthyridin-4(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-methoxybenzoyl chloride and 7-methyl-1,8-naphthyridin-4(1H)-one.
Reaction Conditions: The reaction between 4-methoxybenzoyl chloride and 7-methyl-1,8-naphthyridin-4(1H)-one is carried out in the presence of a base such as triethylamine, under anhydrous conditions, and at a controlled temperature to ensure the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxybenzoyl)-7-methyl-1,8-naphthyridin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The methoxy group in the benzoyl moiety can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(4-Methoxybenzoyl)-7-methyl-1,8-naphthyridin-4(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-methoxybenzoyl)-7-methyl-1,8-naphthyridin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxybenzoyl chloride
- 2-Methoxybenzoyl chloride
- 3-Methoxybenzoyl chloride
Uniqueness
3-(4-Methoxybenzoyl)-7-methyl-1,8-naphthyridin-4(1H)-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its naphthyridinone core and methoxybenzoyl group make it a valuable compound for various applications, distinguishing it from other similar compounds.
Biological Activity
3-(4-Methoxybenzoyl)-7-methyl-1,8-naphthyridin-4(1H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant case studies.
The compound has the molecular formula C17H14N2O3 and a molecular weight of 294.31 g/mol. It appears as a yellowish crystalline solid with a melting point of approximately 114 °C. The synthesis typically involves the reaction of 4-methoxybenzoyl chloride with 7-methyl-1,8-naphthyridin-4(1H)-one in the presence of a base like triethylamine under controlled conditions to yield the desired product.
Anticancer Properties
Research indicates that this compound exhibits notable anticancer activity. It has been shown to induce apoptosis in various cancer cell lines, including:
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
THP-1 (human leukemia) | 7 | Induction of apoptosis and cell cycle arrest |
HeLa (cervical cancer) | 10 | Activation of caspases and PARP cleavage |
MDA-MB-231 (breast cancer) | 15 | Disruption of mitochondrial function |
The compound's mechanism involves the activation of apoptotic pathways, including the cleavage of poly ADP-ribose polymerase (PARP) and modulation of X-linked inhibitor of apoptosis protein (XIAP) expression .
Antimicrobial Activity
In addition to its anticancer effects, this compound has demonstrated antimicrobial properties against various pathogens. Studies have indicated effective inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 5 to 20 μg/mL depending on the strain tested .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
- Receptor Modulation : It can bind to receptors that regulate apoptosis and cell survival pathways.
- Oxidative Stress Induction : By generating reactive oxygen species (ROS), it can lead to cellular damage in cancer cells.
Case Studies
Several studies have highlighted the efficacy of this compound in preclinical models:
- Study on Leukemia Cells : A study demonstrated that treatment with the compound resulted in significant apoptosis in THP-1 cells, characterized by increased caspase activity and DNA fragmentation .
- Antimicrobial Efficacy : Another investigation assessed its antimicrobial effects against Staphylococcus aureus and Escherichia coli, showing promising results that suggest potential for development as an antimicrobial agent.
Properties
IUPAC Name |
3-(4-methoxybenzoyl)-7-methyl-1H-1,8-naphthyridin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-10-3-8-13-16(21)14(9-18-17(13)19-10)15(20)11-4-6-12(22-2)7-5-11/h3-9H,1-2H3,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHFQRTYIPBUEGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C(=CN2)C(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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